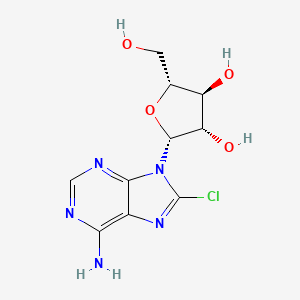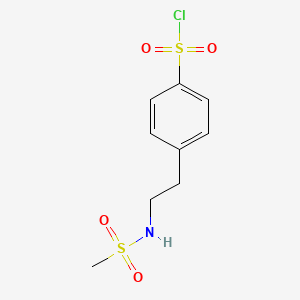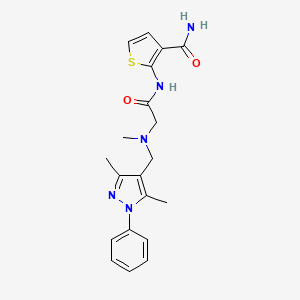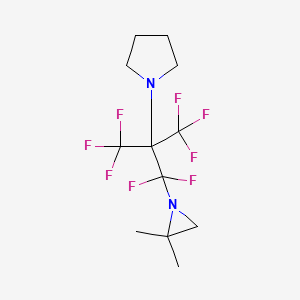![molecular formula C8H7N3O B12841907 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methyl group at the 8th position and a keto group at the 4th position adds to its unique chemical properties. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to cyclization reactions to yield the desired pyridopyrimidine derivative .
Another approach involves the reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde with appropriate reagents to form 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridopyrimidine derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a kinase inhibitor, making it a candidate for studying signal transduction pathways.
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .
類似化合物との比較
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: This compound has a similar fused ring structure but with a bromine atom at the 7th position and a hydroxyl group at the 4th position.
2-Amino-pyrido[3,4-d]pyrimidine: This compound features an amino group at the 2nd position and is known for its kinase inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a thieno ring fused to the pyrimidine ring and has been studied for its antitubercular and anticancer properties.
Uniqueness
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of a methyl group at the 8th position and a keto group at the 4th position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
8-methyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12) |
InChIキー |
GNEVNTXGWBEBBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)




![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)


![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)





